molecular formula C16H21ClN4O2 B12362052 tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate

tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate

Cat. No.: B12362052
M. Wt: 336.81 g/mol
InChI Key: VRTBZTFXKPPDCU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate is a complex organic compound that features a unique imidazo[4,5-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-chloro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 3-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-(4-chloro-3aH-imidazo[4,5-c]-pyridin-6-yl)piperidine-1-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl carboxylate group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21ClN4O2

Molecular Weight

336.81 g/mol

IUPAC Name

tert-butyl 4-(4-chloro-1H-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(14(17)20-11)19-9-18-12/h8-10H,4-7H2,1-3H3,(H,18,19)

InChI Key

VRTBZTFXKPPDCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=C3C(=C2)NC=N3)Cl

Origin of Product

United States

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